molecular formula C9H6N2O3 B1584730 8-Nitroquinolin-6-ol CAS No. 5437-99-0

8-Nitroquinolin-6-ol

Cat. No.: B1584730
CAS No.: 5437-99-0
M. Wt: 190.16 g/mol
InChI Key: AZDVQVFOHUFHOP-UHFFFAOYSA-N
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Description

“8-Nitroquinolin-6-ol” is a compound with the CAS Number: 5437-99-0 and a molecular weight of 190.16 . It is a light yellow to yellow powder or crystals .


Synthesis Analysis

Quinoline and its analogs, including this compound, have been synthesized using various methods. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The IUPAC name for this compound is the same as its common name . The InChI code for this compound is 1S/C9H6N2O3/c12-7-4-6-2-1-3-10-9(6)8(5-7)11(13)14/h1-5,12H .


Chemical Reactions Analysis

Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dry place, and its shipping temperature is normal .

Scientific Research Applications

Antibacterial Properties

8-Nitroquinolin-6-ol derivatives have been studied for their potential antibacterial properties. A notable example is the synthesis of new 8-nitrofluoroquinolone derivatives, which displayed significant antibacterial activity against both gram-positive and gram-negative strains. This research highlights the potential of this compound derivatives in developing new antibacterial agents, especially against S. aureus, with minimal inhibitory concentration (MIC) values ranging approximately from 2 to 5 microg/mL (Al-Hiari et al., 2007).

Electrochemical Detection in Environmental Samples

The application of this compound in environmental analysis has been explored, particularly in the detection of biologically active compounds in water sources. A study utilized voltammetric methods with a silver solid electrode for the determination of this compound in drinking and river water, demonstrating its utility in monitoring environmental pollutants (Rumlová et al., 2015).

Anticancer and Antimicrobial Applications

The potential of this compound in anticancer and antimicrobial therapies has been investigated. For instance, its derivative, 8-hydroxy-5-nitroquinoline, is recognized for its antimicrobial, anti-inflammatory, and anticancer properties and is approved for treating various diseases. This compound's photochemical behavior and excited state proton transfer in acetonitrile have been studied, offering insights into its therapeutic applications (Wang et al., 2022).

Corrosion Inhibition

This compound derivatives have been explored as corrosion inhibitors for aluminium alloys. A study on 8-nitroquinoline and 8-aminoquinoline showed their effectiveness in inhibiting corrosion on AA5052 aluminium alloy in saline environments. This application is critical in industrial and engineering contexts to enhance material longevity (Wang et al., 2015).

Antikinetoplastid Molecules

Research has been conducted on novel 8-nitroquinolin-2(1H)-ones as antikinetoplastid molecules. These molecules showed promising antiparasitic activity against Leishmania infantum and Trypanosoma brucei brucei. This study highlights the potential of this compound derivatives in developing new treatments for parasitic diseases (Pedron et al., 2018).

Mechanism of Action

While specific information on the mechanism of action for 8-Nitroquinolin-6-ol was not found, a related compound, Nitroxoline, has been shown to have antitumor activity by inhibition of type 2 methionine aminopeptidase (MetAP2) protein which is involved in angiogenesis. Its antibacterial activity may stem from the metal ion complexation vital for bacterial growth .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statement is H302, and the precautionary statements are P280, P305, P351, and P338 .

Properties

IUPAC Name

8-nitroquinolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-7-4-6-2-1-3-10-9(6)8(5-7)11(13)14/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDVQVFOHUFHOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90280359
Record name 8-nitroquinolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90280359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5437-99-0
Record name NSC16523
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16523
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-nitroquinolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90280359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 6-methoxy-8-nitro-quinoline (9 g, 44.1 mmol) in HBr (100 mL) as heated at 110° C. overnight. Additional HBr (80 mL) was added and the reaction continued to heat for an additional 24 hours. The cooled reaction mixture was basified with 2.5 N NaOH (800 mL) and extracted into EtOAc (2×300 mL). The organic fractions were combined, dried over Na2SO4 and purified by column chromatography (50% EtOAc/hexane) to afford 2.71 g (32%) of the title compound as a white solid: mp discolors above 100° C., MS(−)ESI m/z 189 [M−H]−.
Quantity
9 g
Type
reactant
Reaction Step One
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Quantity
100 mL
Type
solvent
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Quantity
800 mL
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Three
Yield
32%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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